
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C10H23NSi, and it has a molecular weight of 185.39 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism by which N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the prop-2-en-1-amine moiety.
N-tert-Butylmethylamine: Contains a methyl group instead of the trimethylsilyl group.
Uniqueness
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine is unique due to its combination of the tert-butyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it particularly useful in organic synthesis and various industrial applications .
Eigenschaften
CAS-Nummer |
81634-49-3 |
|---|---|
Molekularformel |
C10H23NSi |
Molekulargewicht |
185.38 g/mol |
IUPAC-Name |
2-methyl-N-(3-trimethylsilylprop-2-enyl)propan-2-amine |
InChI |
InChI=1S/C10H23NSi/c1-10(2,3)11-8-7-9-12(4,5)6/h7,9,11H,8H2,1-6H3 |
InChI-Schlüssel |
BTDKXRFIKFUDFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




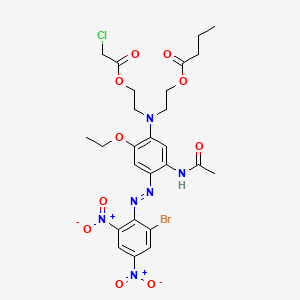
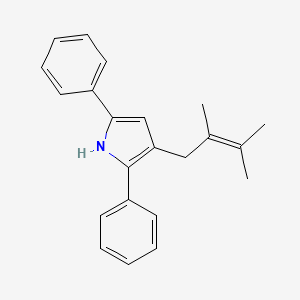
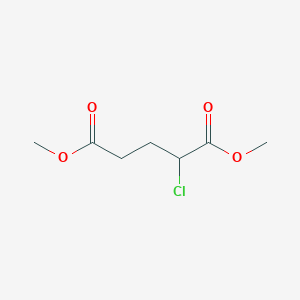
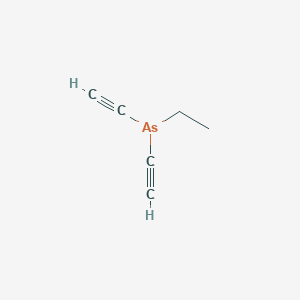

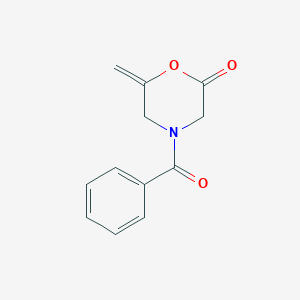
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

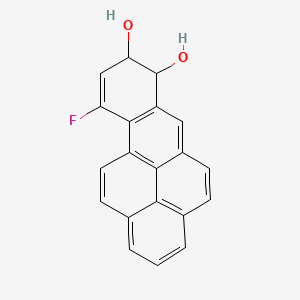
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
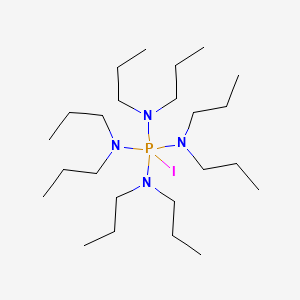
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)
